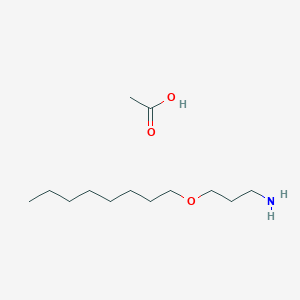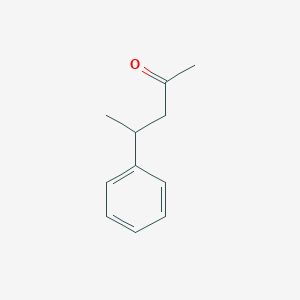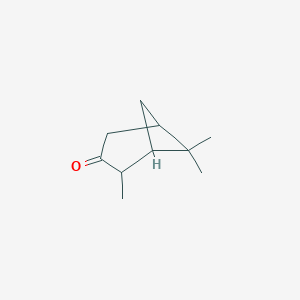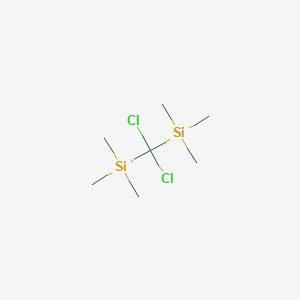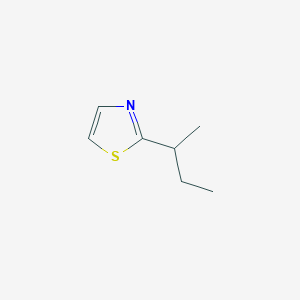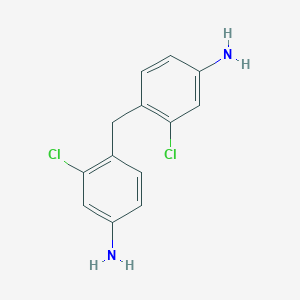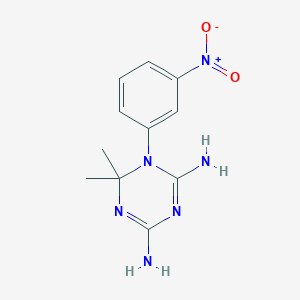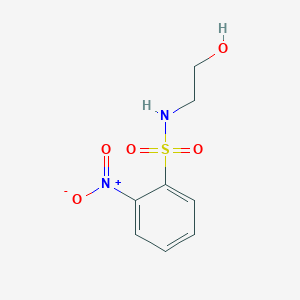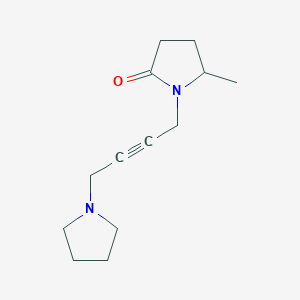
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone, also known as MPBD, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been widely used in scientific research for its potential as a pharmacological tool in studying the central nervous system.
Mechanism Of Action
The exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood. However, it has been reported to bind to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory processes. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to enhance the release of GABA, which is an inhibitory neurotransmitter in the brain.
Biochemical And Physiological Effects
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been reported to increase the release of acetylcholine, which is involved in learning and memory processes. In addition, (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages And Limitations For Lab Experiments
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological processes involving this receptor. However, there are some limitations to the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone is not fully understood, which can limit its usefulness in certain studies.
Future Directions
There are several future directions for the use of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in scientific research. One potential direction is the development of more selective and potent ligands for the sigma-1 receptor. This could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the role of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone in the regulation of ion channels and receptors involved in learning and memory processes. This could lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the study of the anxiolytic and antidepressant-like effects of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone could lead to the development of new drugs for the treatment of anxiety and depression.
Synthesis Methods
The synthesis of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone involves the reaction of 5-methyl-2-pyrrolidinone with 1-(4-chlorobut-2-yn-1-yl)pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone. This method has been reported to yield high purity and high yield of (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone.
Scientific Research Applications
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has been used as a pharmacological tool in several scientific research studies. It has been reported to have potential as a selective ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes such as neuroprotection, pain modulation, and drug addiction. (+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone has also been used in studies related to the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy.
properties
CAS RN |
18325-12-7 |
|---|---|
Product Name |
(+-)-5-Methyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone |
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-methyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-12-6-7-13(16)15(12)11-5-4-10-14-8-2-3-9-14/h12H,2-3,6-11H2,1H3 |
InChI Key |
BZCOASIWPFVBQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
Canonical SMILES |
CC1CCC(=O)N1CC#CCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



